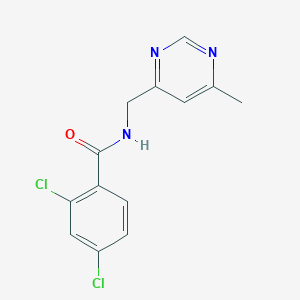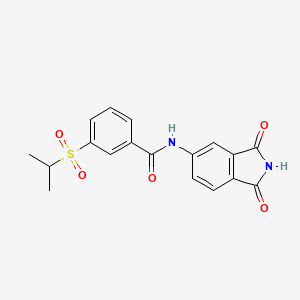
N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiepileptic Activity :A study by Asadollahi et al. (2019) explored the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives. These derivatives were evaluated for antiepileptic activity in mice, showing promising results in increasing seizure latency times, which indicates potential use in epilepsy treatment (Asadollahi et al., 2019).
Crystal Structure and Spectroscopy :The crystal structure and spectroscopic properties of N-(1,3-dioxoisoindolin-2yl)benzamide were analyzed by Bülbül et al. (2015). Their study included experimental analysis using IR spectroscopy, SEM, and single crystal X-ray diffraction techniques, providing valuable insights into the compound's structural properties (Bülbül et al., 2015).
Corrosion Inhibition in Acidic Media :Aouine et al. (2011) synthesized derivatives including 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N -((tetrazol-5-yl)methyl)benzamide. These compounds were explored for their inhibitory activity of corrosion for mild steel in acidic media, indicating potential applications in material science and corrosion prevention (Aouine et al., 2011).
Anticancer and Antioxidant Activities :Research by Gudipati et al. (2011) focused on the synthesis of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which were evaluated for their anticancer and antioxidant activities. They found that these compounds showed potent anticancer activity against various cancer cell lines and effective scavenging of free radicals (Gudipati et al., 2011).
HIV Integrase Strand Transfer Inhibitors :A study by Wadhwa et al. (2019) synthesized 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide derivatives and tested them against HIV-1 Integrase. Several of these analogues showed significant inhibition of strand transfer by HIV-1 integrase, suggesting potential therapeutic applications in HIV treatment (Wadhwa et al., 2019).
Antioxidative Potential :Milovanović et al. (2020) conducted a study on benzamide-dioxoisoindoline derivatives for their antioxidative potential. They found that some of the synthesized compounds showed significant radical scavenging activity, indicating potential use in addressing oxidative stress-related conditions (Milovanović et al., 2020).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-10(2)26(24,25)13-5-3-4-11(8-13)16(21)19-12-6-7-14-15(9-12)18(23)20-17(14)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZHKPUKEGWVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2921737.png)
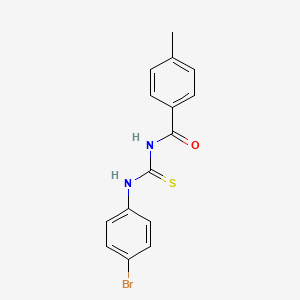
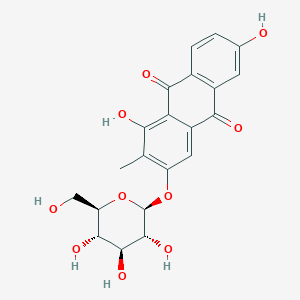
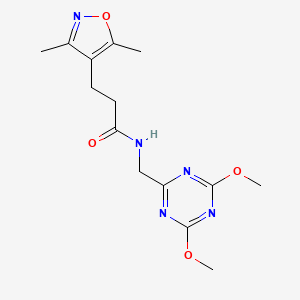
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2921742.png)
![rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2921743.png)
![N'-(3-Chloro-2-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2921748.png)
![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]acetamide](/img/structure/B2921749.png)
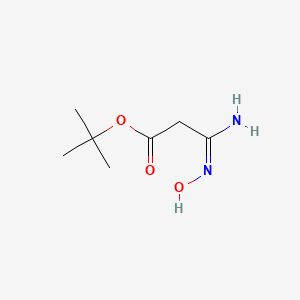



![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2921756.png)
